molecular formula C20H15F2N5O5S B2802003 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888426-82-2

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

货号: B2802003
CAS 编号: 888426-82-2
分子量: 475.43
InChI 键: VLWPHXSDIWAXKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyrimidin-2-one core substituted with:

  • 4-amino group (position 4),
  • Thioether linkage at position 2, connected to a 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl moiety,
  • 3,4-Difluorobenzamide at position 4.

The thioether bridge may improve membrane permeability compared to oxygen or nitrogen analogs .

属性

CAS 编号

888426-82-2

分子式

C20H15F2N5O5S

分子量

475.43

IUPAC 名称

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C20H15F2N5O5S/c21-11-3-1-9(5-12(11)22)18(29)25-16-17(23)26-20(27-19(16)30)33-7-15(28)24-10-2-4-13-14(6-10)32-8-31-13/h1-6H,7-8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI 键

VLWPHXSDIWAXKC-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N

溶解度

not available

产品来源

United States

生物活性

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological activity, and implications in medicinal chemistry.

Synthesis of the Compound

The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves multi-step reactions that typically include the formation of the pyrimidine core and subsequent functionalization with benzodioxole and difluorobenzamide moieties. The synthetic pathway often requires careful control of reaction conditions to achieve high yields and purity.

Anticancer Activity

Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, certain benzoxazepine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting a potential application for N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide in cancer therapy. In vitro studies have demonstrated varying degrees of inhibition on cell proliferation depending on the specific cancer type tested .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. For example, modifications in the structure have led to compounds with selective COX-II inhibition and reduced ulcerogenic effects compared to traditional NSAIDs . The potential for N-(4-amino...) to modulate inflammatory pathways warrants further investigation.

Antimicrobial Activity

Preliminary studies suggest that related compounds exhibit antimicrobial activity against certain bacterial strains. However, the efficacy can vary significantly based on structural differences and specific bacterial targets. The synthesized derivatives have shown limited antimicrobial activity but may still represent a novel approach to antibiotic development .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of pyrimidine derivatives similar to N-(4-amino...), researchers found that certain analogs displayed IC50 values lower than 10 µM against human leukemia cells. This suggests that structural modifications can enhance potency against specific cancer types .

Case Study 2: Anti-inflammatory Properties
A comparative analysis of COX inhibitors revealed that certain modifications in benzoxazepine structures resulted in enhanced selectivity for COX-II inhibition with IC50 values significantly lower than those of standard treatments like Celecoxib. This highlights the potential for developing new anti-inflammatory agents based on the core structure of N-(4-amino...) .

Research Findings Summary Table

Activity IC50 Value Reference
Anticancer (Leukemia)<10 µM
COX-II Inhibition0.52 µM
AntimicrobialLimited

科学研究应用

Structural Features

The compound includes:

  • Amine Group : Contributes to its reactivity and potential biological interactions.
  • Dioxole Ring : Known for enhancing pharmacological properties.
  • Pyrimidine Derivative : A common scaffold in drug development associated with various therapeutic effects.

Medicinal Chemistry

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has been primarily studied for its potential applications in:

  • Anticancer Research : Due to its structural similarities with known anticancer agents, it is being evaluated for its efficacy against various cancer cell lines.
  • Neuroprotective Studies : The presence of the benzo[d][1,3]dioxole moiety suggests potential neuroprotective properties that are under investigation.
  • Antibacterial Activity : The pyrimidine core is often associated with antibacterial effects, making this compound a candidate for further exploration in this area.

Experimental Studies

Research indicates that the compound has shown promise in various experimental settings. For example:

  • In vitro Studies : Initial studies have demonstrated cytotoxic effects on specific cancer cell lines, suggesting a mechanism of action that may involve apoptosis induction or cell cycle arrest.

Case Study Example

A notable study focused on the synthesis and characterization of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involved testing its effectiveness against human breast cancer cells. Results indicated a significant reduction in cell viability at higher concentrations compared to control groups.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Relevance / Notes Reference
Target Compound Pyrimidin-2-one - 4-Amino
- Thioether-linked benzodioxol amide
- 3,4-Difluorobenzamide
Hypothesized enhanced metabolic stability and target binding via fluorinated aryl groups.
3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII) Pyrimidin-2-one - 4-Amino
- Hexylthio group
- 3-Aminobenzenesulfonamide
Antitrypanosomal activity (75% yield); sulfonamide group increases solubility but reduces CNS penetration.
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Thiazolidin-2,4-dione - Methylidene linker
- N-Phenyl benzamide
Antidiabetic potential via PPAR-γ modulation; lacks pyrimidinone’s hydrogen-bonding sites.
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Piperazine-pentanamide - Dichlorophenylpiperazine
- Pyridinylphenyl
Dopamine D3 receptor selectivity; piperazine enhances CNS targeting vs. thioether in target.
Oleanolic Acid (OA) and Hederagenin (HG) Triterpenoid - Oleanane skeleton
- Hydroxyl/carboxyl groups
Shared MOA (anti-inflammatory) due to structural similarity; contrasts with target’s synthetic scaffold.

Key Findings

Structural Similarity and MOA: Compounds with analogous pyrimidinone cores (e.g., VII in ) share hydrogen-bonding capabilities but differ in substituent-driven pharmacokinetics. The target’s benzodioxol group may confer resistance to CYP450-mediated metabolism compared to VII’s hexylthio chain . Natural compounds with structural similarity (e.g., OA and HG) exhibit congruent MOAs, as shown by transcriptome and docking analyses . This suggests the target’s fluorobenzamide and benzodioxol groups may synergize in target binding.

Synthetic Routes :

  • The target compound’s synthesis likely involves multi-step functionalization of a dihydropyrimidin-2-one (DHPM) scaffold, akin to Biginelli reactions using ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) . This contrasts with FeCl3-catalyzed DHPM syntheses , which prioritize cost-efficiency over regioselectivity.

The thioether linkage balances stability and flexibility, unlike rigid oxadiazole or triazine derivatives in .

The benzodioxol moiety may confer additional antiparasitic or antiviral effects, as seen in dioxolane-containing drugs .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves sequential coupling of the pyrimidine core with functionalized thioacetamide and benzamide moieties. Key steps include:

  • Thioether formation : Reaction of a 2-mercaptopyrimidine intermediate with a chloroacetamide derivative bearing the benzo[d][1,3]dioxol-5-yl group under basic conditions (e.g., triethylamine in DMF at 50–60°C) .
  • Amidation : Coupling the pyrimidine-thioether intermediate with 3,4-difluorobenzoyl chloride using a coupling agent like HATU or DCC in anhydrous THF .
  • Critical factors : Strict anhydrous conditions, temperature control during amidation, and purification via column chromatography or recrystallization to achieve >95% purity. Reaction progress is monitored by TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : For definitive confirmation of molecular geometry and intermolecular interactions. SHELX software is commonly used for refinement .
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks using DEPT and HSQC experiments to resolve overlapping signals from the pyrimidine, benzamide, and dioxole groups .
  • FT-IR : Confirm carbonyl (C=O) and thioether (C-S) bonds.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How can computational methods guide the optimization of its pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Predict binding modes to target proteins (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen bonding with the pyrimidine N-H and hydrophobic interactions with fluorobenzamide .
  • ADMET prediction (SwissADME, pkCSM) : Assess logP (target <5), solubility (ESOL), and CYP450 inhibition risks. Modify substituents (e.g., fluorobenzamide) to reduce metabolic liabilities .
  • MD simulations (GROMACS) : Evaluate stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How can contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be systematically addressed?

  • Methodological Answer :

  • Mechanistic deconvolution : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects in cell models .
  • Solubility optimization : Employ co-solvents (e.g., PEG-400) or nanoformulations (liposomes) to enhance bioavailability in animal models .
  • Metabolite profiling (LC-HRMS) : Identify rapid Phase I/II metabolism (e.g., glucuronidation of the dioxole group) and design metabolically stable analogs .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Flow chemistry : Continuous synthesis of intermediates (e.g., pyrimidine-thioether) to minimize side reactions and improve reproducibility .
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using response surface methodology (RSM) to maximize yield .
  • In-line PAT (Process Analytical Technology) : Monitor reaction progress in real-time via FT-IR or Raman spectroscopy to ensure consistency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。